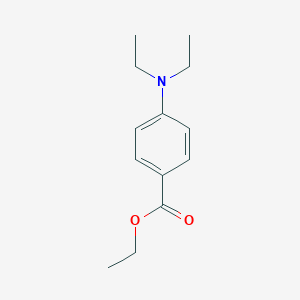

Ethyl 4-diethylaminobenzoate

Description

Historical Context and Evolution of Research on Substituted Benzoates

The study of substituted benzoates, esters derived from benzoic acid, has a rich history intertwined with the development of organic chemistry. who.intwikipedia.org Initially, research focused on the synthesis and basic characterization of these compounds. Benzoic acid itself is a naturally occurring compound found in many plants and animals. who.int Early investigations into its derivatives, like substituted benzoates, were driven by the desire to understand the effects of different functional groups on the properties of the benzene (B151609) ring and the ester moiety. berkeley.edu

Over the decades, research has evolved from simple synthesis to in-depth mechanistic studies and the exploration of their utility in various chemical processes. For instance, the reactivity of the ester group in reactions like hydrolysis and aminolysis has been extensively studied. libretexts.orglibretexts.org The development of advanced analytical techniques has allowed for a more profound understanding of their structural and electronic properties. acs.org Research has also expanded to include the study of their behavior in complex systems, such as their interaction with micelles and their role in enzymatic transformations. acs.orgnih.gov This evolution has laid the groundwork for the investigation of more complex substituted benzoates, including those with tertiary amino groups.

Significance of Tertiary Amino Benzoate (B1203000) Esters in Contemporary Chemical Science

Tertiary amino benzoate esters, a specific class of substituted benzoates, have emerged as compounds of considerable importance in modern chemical science. Their defining feature is the presence of a tertiary amine group, which imparts unique electronic and chemical properties to the molecule. This functional group can significantly influence the molecule's reactivity, photophysical behavior, and potential applications. rsc.orgresearchgate.net

In polymer chemistry, certain tertiary amino benzoates, such as Ethyl 4-(dimethylamino)benzoate (B8555087), are utilized as co-initiators in photopolymerization processes. sigmaaldrich.comhampfordresearch.com They can act as synergists, particularly in dental restorative materials and other light-cured systems. researchgate.netresearchgate.net The tertiary amine facilitates the generation of free radicals upon exposure to light, initiating the polymerization of monomers. hampfordresearch.com

Furthermore, the photophysical properties of tertiary amino benzoate esters are a subject of intense academic research. rsc.orgresearchgate.netresearchgate.net The interaction between the electron-donating amino group and the electron-withdrawing ester group can lead to interesting phenomena such as twisted intramolecular charge transfer (TICT). rsc.orgresearchgate.netresearchgate.net This property makes them valuable as fluorescent probes to study the microenvironment of complex systems like cyclodextrins. researchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry on Ethyl 4-diethylaminobenzoate

Academic inquiry into this compound (DEAEB) focuses on several key areas, driven by its specific molecular structure and resulting properties. A primary objective of this research is to understand its excited-state dynamics and photophysical behavior. rsc.org Studies have investigated its fluorescence properties in various solvents to elucidate the nature of its excited states, including the potential for intramolecular charge transfer. rsc.org

Research also aims to compare the properties of DEAEB with its close structural analogs, such as Ethyl 4-(dimethylamino)benzoate (EDMAB), to understand the influence of the N-alkyl substituents on its behavior. rsc.orgresearchgate.net For example, the size of the donor group has been shown to affect the formation and emission of inclusion complexes with host molecules like α-cyclodextrin. researchgate.net

Another objective is the precise characterization of its physical and chemical properties. This includes detailed analysis using techniques like high-performance liquid chromatography (HPLC) for separation and analysis. sielc.com The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| CAS Number | 10287-54-4 |

| Physical Form | Solid |

| InChI Key | XPKFLEVLLPKCIW-UHFFFAOYSA-N |

| This data is compiled from various chemical databases. biosynth.comsigmaaldrich.com |

The following table provides a comparison of the dipole moments of this compound (DEAEB) and Ethyl 4-(dimethylamino)benzoate (DMAEB) in a nonpolar solvent, highlighting the subtle electronic differences arising from the different alkyl groups on the nitrogen atom.

| Compound | Solvent | Dipole Moment (Debye) |

| This compound (DEAEB) | Cyclohexane (B81311) | 12.2 D |

| Ethyl 4-(dimethylamino)benzoate (DMAEB) | Cyclohexane | 11.1 D |

| Data sourced from a study on excited-state dynamics. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)12-9-7-11(8-10-12)13(15)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFLEVLLPKCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145551 | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10287-54-4 | |

| Record name | Ethyl 4-(diethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-(diethylamino)benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/577JW2U7GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Ethyl 4-diethylaminobenzoate

The construction of this compound typically involves a sequential approach combining the formation of the ester and the installation of the tertiary amine.

A primary route to this compound begins with a precursor molecule which is subsequently modified. A common strategy involves the initial synthesis of Ethyl 4-aminobenzoate (B8803810) (Benzocaine), followed by N-alkylation.

Esterification: The first step is often a Fischer-Speier esterification. This reaction involves treating 4-aminobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture under reflux. nih.govhampfordresearch.com The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ethyl ester, Ethyl 4-aminobenzoate.

Amination: The subsequent conversion of the primary amino group of Ethyl 4-aminobenzoate into a diethylamino group is most effectively achieved through reductive amination. harvard.edu This method avoids the common problem of overalkylation that can occur with direct alkylation using ethyl halides. harvard.edu The process involves the reaction of Ethyl 4-aminobenzoate with acetaldehyde (B116499) in the presence of a reducing agent. An intermediate imine (or enamine) is formed, which is then reduced in situ to the desired tertiary amine. harvard.edu

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Esterification | 4-aminobenzoic acid → Ethyl 4-aminobenzoate | Ethanol (excess), H₂SO₄ (catalyst) | Heating under reflux |

| 2. Reductive Amination | Ethyl 4-aminobenzoate → this compound | Acetaldehyde, Reducing Agent (e.g., Sodium triacetoxyborohydride) | Reaction in a suitable solvent at controlled pH |

Catalysts play a crucial role in optimizing the synthesis of this compound and its precursors, enhancing reaction rates and yields.

An alternative to starting with 4-aminobenzoic acid is to begin with 4-nitrobenzoic acid. This route involves three main catalytic steps:

Catalytic Esterification: 4-nitrobenzoic acid is esterified with ethanol. While traditional acid catalysts like sulfuric acid are effective, modern approaches utilize solid catalysts such as rare-earth oxides (e.g., neodymium sesquioxide) to create a greener process that avoids the generation of acidic waste. google.com

Catalytic Hydrogenation: The resulting Ethyl 4-nitrobenzoate (B1230335) is then reduced to Ethyl 4-aminobenzoate. This transformation is efficiently carried out by catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. google.comorgsyn.org This method is highly convenient and efficient for laboratory-scale synthesis. orgsyn.org

Reductive Amination: As described previously, this step can also be performed using catalytic hydrogenation (H₂ with a catalyst like Pd/C) in the presence of acetaldehyde. organic-chemistry.org

The choice of reducing agent in the reductive amination step is critical. Mild hydride reagents are often preferred for their selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound (acetaldehyde). harvard.edu Sodium triacetoxyborohydride is considered a highly selective and high-yielding reagent for this purpose. harvard.edu

| Synthetic Step | Catalyst/Reagent | Role/Advantage | Reference |

|---|---|---|---|

| Esterification | Neodymium sesquioxide | Solid "green" catalyst, avoids waste acid | google.com |

| Nitro Group Reduction | Pd/C or PtO₂ with H₂ | Efficient and clean reduction to primary amine | google.comorgsyn.org |

| Reductive Amination | Sodium triacetoxyborohydride | Highly selective reduction of iminium ion, high yields | harvard.edu |

Derivatization Strategies and Functional Group Interconversions

The structure of this compound contains three distinct reactive regions: the ester, the tertiary amine, and the aromatic ring, each allowing for specific chemical modifications.

The ethyl ester group can be transformed into other functional groups, fundamentally altering the compound's properties.

Alkaline Hydrolysis (Saponification): The most common method for hydrolyzing the ester is to heat it under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is effectively irreversible and yields ethanol and the sodium salt of 4-diethylaminobenzoic acid. Subsequent acidification of the mixture precipitates the free 4-diethylaminobenzoic acid. youtube.com

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-(diethylamino)phenyl)methanol. This requires a powerful reducing agent, as esters are resistant to milder agents like sodium borohydride. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, readily reducing the ester in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comyoutube.com

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq), Heat 2. HCl(aq) | 4-diethylaminobenzoic acid |

| Reduction | 1. LiAlH₄ in THF 2. H₂O workup | (4-(diethylamino)phenyl)methanol |

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a site for oxidation and alkylation.

Quaternization: As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. semanticscholar.org For example, reaction with ethyl iodide would yield 4-(ethoxycarbonyl)-N,N,N-triethylbenzenaminium iodide. This transformation converts the neutral amine into a positively charged ionic group.

N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide by treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting product, Ethyl 4-(diethyl-λ⁵-azanyl)benzoate oxide, features a polar N-O bond and has significantly different chemical properties compared to the parent amine.

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Quaternization | Ethyl iodide (CH₃CH₂I) | Quaternary ammonium salt |

| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide |

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic effects of the existing substituents. The diethylamino group is a powerful activating and ortho, para-directing group due to resonance donation of its lone pair into the ring. The ethyl ester group is a deactivating and meta-directing group. The strongly activating -NEt₂ group dominates the directing effects. Since the para position is already occupied, substitution is directed to the positions ortho to the diethylamino group (i.e., the 3- and 5-positions).

Halogenation: Reaction with electrophilic halogenating agents, such as bromine (Br₂) or chlorine (Cl₂), would lead to the substitution of hydrogen atoms at the 3- and 5-positions of the benzene (B151609) ring.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring. chegg.com Due to the strong activating nature of the diethylamino group, this reaction would also be expected to yield substitution at the 3- and/or 5-positions. However, the strongly acidic and oxidizing conditions of nitration can also lead to side reactions, including oxidation of the amine group itself.

| Reaction | Reagents | Expected Position of Substitution | Product |

|---|---|---|---|

| Bromination | Br₂ | 3- and 5- positions | Ethyl 3-bromo-4-(diethylamino)benzoate |

| Nitration | HNO₃, H₂SO₄ | 3-position | Ethyl 4-(diethylamino)-3-nitrobenzoate |

Photophysical and Photochemical Investigations

Excited-State Dynamics and Mechanisms of Ethyl 4-diethylaminobenzoate

The photophysical and photochemical behavior of this compound is governed by complex excited-state dynamics, including the interplay of different electronic states, intramolecular charge transfer phenomena, and significant interactions with its solvent environment.

Singlet and Triplet Excited States Characterization

Upon absorption of light, this compound (EDEAB) is promoted to an excited singlet state. The nature of this excited state is influenced by the proximity of low-lying nπ* and ππ* electronic states. rsc.org The energy separation between these states is dependent on the electron donor strength of the substituted amino group. rsc.org In comparison to its dimethylamino counterpart (EDMAB), the diethylamino group in EDEAB is a stronger electron donor, which affects the relative energies of these states. rsc.org While fluorescence from the singlet excited state is a primary deactivation pathway, the formation and characteristics of triplet states are less prominently discussed in the context of its primary photophysical phenomena.

Intramolecular Charge Transfer (ICT) Phenomena in Solution

A key feature of this compound's photophysics is the occurrence of Intramolecular Charge Transfer (ICT), where photoexcitation induces a significant redistribution of electron density from the diethylamino donor group to the benzoate (B1203000) acceptor moiety. nih.govrsc.org This process leads to a highly polar excited state and is responsible for the molecule's dual fluorescence characteristics. nih.gov

Following excitation to the Franck-Condon state, the molecule can relax and emit from a locally excited (LE) state, giving rise to what is termed normal fluorescence (FN). rsc.orgnih.gov This emission is typically observed in non-polar solvents or as a transient species in polar solvents before further relaxation occurs. rsc.org In viscous polar solvents like butan-1-ol, time-resolved fluorescence studies reveal the presence of species that emit this FN-type fluorescence, which then convert into other excited-state species. rsc.org

In addition to normal fluorescence, this compound is a classic example of a molecule that exhibits fluorescence from a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org The formation of the TICT state involves a conformational change in the excited state, specifically the twisting of the diethylamino donor group relative to the plane of the acceptor phenyl ring. nih.govrsc.org This twisting process leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated state that is stabilized in polar solvents. nih.gov This stabilized TICT state has a lower energy than the initially formed locally excited state, and its emission is therefore red-shifted compared to the normal fluorescence. rsc.org Evidence for TICT state formation in EDEAB has been observed even in the gas phase and in low-density supercritical fluids. rsc.org

Solvent-Dependent Photophysical Behavior and Solvatochromism

The photophysical properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org While the absorption spectra are generally less sensitive to solvent polarity, the fluorescence spectra show significant shifts. nih.gov As solvent polarity increases, the emission from the charge-transfer state (specifically the TICT state) is stabilized to a greater extent than the ground state, leading to a pronounced bathochromic (red) shift in the fluorescence maximum. rsc.org

For instance, the electric dipole moment of the fluorescent state of EDEAB in cyclohexane (B81311) was determined to be 12.2 D. rsc.org This large excited-state dipole moment, resulting from the intramolecular charge transfer, is the underlying cause of the strong solvatochromic shifts observed in its fluorescence spectra. rsc.orgnih.gov The time-dependent fluorescence in a viscous polar solvent like butan-1-ol shows the evolution from species emitting normal fluorescence (FN) to those emitting from a relaxed state (FX), and finally to species forming solute-solvent exciplexes (FA). rsc.org

Table 1: Photophysical Properties of this compound in Different Environments

| Property | Solvent/Environment | Value |

| Absorption Peak | Ethanol (B145695) | 310 nm |

| Fluorescence Quantum Yield | Cyclohexane | 0.29 |

| Excited State Dipole Moment | Cyclohexane | 12.2 D |

This table is generated based on data available in the provided search results. rsc.orgphotochemcad.com

Exciplex Formation and Solute-Solvent Interactions

In addition to the general stabilization of the TICT state by polar solvents, specific solute-solvent interactions can lead to the formation of fluorescing solute-solvent exciplexes. rsc.org An exciplex is an excited-state complex formed between the excited solute molecule (EDEAB) and a ground-state solvent molecule. The presence of small quantities of polar molecules within a nonpolar alkane solution of EDEAB results in the formation of these exciplexes, which are characterized by a distinct fluorescence band, often denoted as FA. rsc.org This indicates that direct molecular interaction, not just the bulk dielectric properties of the solvent, plays a crucial role in the excited-state deactivation pathways. rsc.org Studies in viscous polar solvents have shown that species emitting from a relaxed charge-transfer state can further react with the solvent to yield these fluorescing exciplexes. rsc.org

Photoinitiation Mechanisms and Free Radical Generation

Upon absorption of light, a photosensitizer (e.g., camphorquinone) is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. In the presence of this compound, an electron transfer can occur from the lone pair of electrons on the nitrogen atom of the amine to the excited photosensitizer. This results in the formation of a radical ion pair, consisting of a ketyl radical anion and an amine radical cation. researchgate.net

| Parameter | Value (for Ethyl 4-dimethylaminobenzoate) | Reference |

| Molar Extinction Coefficient (in ethanol) | 23,160 cm⁻¹/M at 310.3 nm | omlc.org |

| Fluorescence Quantum Yield (in cyclohexane) | 0.29 | omlc.org |

This table presents photophysical data for the closely related compound Ethyl 4-dimethylaminobenzoate as a proxy, due to the lack of specific data for this compound in the search results.

Following the initial electron transfer, a proton is abstracted from a carbon atom adjacent to the nitrogen atom of the amine radical cation by the ketyl radical anion. hampfordresearch.com This proton transfer step is crucial as it leads to the formation of a neutral ketyl radical and a highly reactive α-amino radical. It is this α-amino radical that is primarily responsible for initiating the polymerization of monomers, such as acrylates.

The formation of these initiating free radicals is a key step in the photopolymerization process, effectively converting light energy into chemical energy to drive the formation of a polymer network. hampfordresearch.com

A significant challenge in free-radical photopolymerization is the inhibitory effect of molecular oxygen. Oxygen can quench the excited triplet state of the photoinitiator and also scavenge the initiating free radicals, forming less reactive peroxy radicals. hampfordresearch.com This leads to an induction period and can result in incomplete curing, particularly at the surface of the material.

This compound and similar tertiary amines play a crucial role in mitigating oxygen inhibition. hampfordresearch.com The amine can react with the peroxy radicals to regenerate active radicals, thereby continuing the polymerization chain reaction. This process helps to consume dissolved oxygen and allows the polymerization to proceed more efficiently, even in the presence of air. The effectiveness of amines in this role is a significant advantage in many industrial applications of UV curing. chemicalbook.com

Photochemical Degradation and Environmental Phototransformation

The widespread use of compounds like this compound, particularly in applications such as sunscreens and industrial coatings, necessitates an understanding of their environmental fate. Photochemical degradation is a primary pathway for the transformation of these compounds in the environment.

Direct photolysis involves the absorption of a photon by the molecule itself, leading to its decomposition. For aminobenzoate derivatives, this can be a significant degradation pathway in sunlit surface waters. Studies on the related compound p-aminobenzoic acid (PABA) have shown that it undergoes photoreactions upon irradiation with UV light. nih.gov Similarly, the degradation of Ethyl 4-aminobenzoate (B8803810) (Et-PABA) is enhanced by UV irradiation. mdpi.com

The degradation of Et-PABA via a UV-activated persulfate oxidation process was found to be highly effective, with 98.7% removal within 30 minutes under specific conditions. mdpi.com This suggests that UV-based advanced oxidation processes can be an effective means of degrading such compounds in water.

| Process | Degradation Efficiency (for Et-PABA) | Conditions | Reference |

| UV alone | 23.7% removal | - | mdpi.com |

| PDS alone | 21.2% removal | - | mdpi.com |

| UV/PDS | 98.7% removal | 30 min, [Et-PABA] = 0.05 mM, [PDS] = 2 mM, UV intensity = 0.92 mW·cm⁻² | mdpi.com |

This table shows the degradation efficiency of the related compound Ethyl 4-aminobenzoate (Et-PABA) under different conditions.

The photochemical degradation of this compound is expected to lead to the formation of various transformation products. While specific TPs for this compound were not identified in the provided search results, studies on analogous compounds provide insight into the likely transformation pathways.

For Ethyl 4-aminobenzoate (Et-PABA), several transformation products have been identified, resulting from processes such as hydroxylation and the cleavage of the ester bond. mdpi.com For example, the attack of hydroxyl radicals can lead to the formation of hydroxylated derivatives. The cleavage of the bond between the carbonyl group and the ethoxy group can also occur. mdpi.com

In studies of p-aminobenzoate (PABA), photoproducts identified in deoxygenated solutions included 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid. nih.gov In the presence of oxygen, products such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol (B1666318) were observed. nih.gov These findings suggest that the environmental phototransformation of this compound would likely involve similar reaction pathways, including hydroxylation of the aromatic ring and reactions involving the amino group.

Lack of Specific Research Data on the Photocatalytic Degradation of this compound

Despite a thorough search of available scientific literature, no specific studies detailing the photocatalytic degradation processes of this compound were found.

Research in the area of photocatalysis has extensively covered a range of organic pollutants, including compounds structurally similar to this compound. For instance, studies have been conducted on the photocatalytic degradation of related compounds such as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) and 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA). These investigations provide insights into the degradation pathways and kinetics of aminobenzoate derivatives under various photocatalytic conditions.

However, the specific arrangement of two ethyl groups on the amine nitrogen in this compound presents a unique chemical structure. The electronic and steric effects of these diethylamino groups would likely influence the compound's adsorption onto a photocatalyst surface, its reaction with photogenerated reactive oxygen species (such as hydroxyl radicals), and the subsequent degradation intermediates and final products. Without dedicated experimental research on this compound, any discussion of its photocatalytic degradation would be speculative and could not be substantiated with detailed research findings or data tables as requested.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, this article cannot include the section on "Photocatalytic Degradation Processes" for this compound due to the absence of specific research data on this compound.

Advanced Spectroscopic Characterization and Theoretical Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of Ethyl 4-diethylaminobenzoate. While detailed experimental spectra for this compound are not extensively published, its vibrational characteristics can be reliably inferred from its constituent chemical moieties and comparison with structurally similar compounds, such as Ethyl 4-aminobenzoate (B8803810).

The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT) methods, which can predict vibrational wavenumbers and intensities. For the related compound Ethyl 4-aminobenzoate, DFT (B3LYP) methods with a 6-311++G(d,p) basis set have been successfully used to evaluate fundamental vibrational modes and assign spectral bands. nih.gov

Key expected vibrational bands for this compound include:

Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹. For the analogous Ethyl 4-aminobenzoate, this peak appears around 1720-1730 cm⁻¹, and its precise location is influenced by the electronic effects of the aromatic ring. welcomehomevetsofnj.org

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the diethylamino group typically appears in the 1250-1350 cm⁻¹ region for aromatic amines. welcomehomevetsofnj.org

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and diethylamino groups occurs in the 2850-3000 cm⁻¹ range.

C-O-C Stretching: Asymmetrical and symmetrical stretching of the ester's C-O-C linkage results in strong bands typically found between 1000-1300 cm⁻¹.

Theoretical approaches like Scaled Quantum Mechanical Force Field (SQMFF) methodology and potential energy surface scans are employed to refine the assignment of these vibrational modes and determine the molecule's stable geometry. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic transitions and photophysical properties of this compound (DEAEB) are characterized using UV-Vis absorption and fluorescence spectroscopy. The compound's behavior is particularly notable for its sensitivity to the solvent environment.

Studies comparing DEAEB with its dimethyl analog, Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), reveal important structural-property relationships. In alkane solvents, the fluorescence band of DEAEB is red-shifted compared to the normal fluorescence of DMAEB. rsc.org This phenomenon is not attributed to a twisted intramolecular charge-transfer (TICT) state but rather to the proximity of low-lying nπ* and ππ* electronic states. The energy separation between these states is dependent on the electron donor strength of the substituted amino group, with the diethylamino group exerting a different electronic influence than the dimethylamino group. rsc.org

The absorbance spectrum for the closely related Ethyl-4-dimethylamino benzoate (B1203000) (EDAB) shows a peak maximum around 313 nm. researchgate.net In the presence of polar molecules, both DEAEB and DMAEB can form fluorescing solute-solvent exciplexes, which introduces an additional emission band (Fₐ). rsc.org This highlights the compound's complex excited-state dynamics, which are highly dependent on intermolecular interactions with the surrounding solvent.

Quantitative analysis of the electronic spectra provides key parameters that define the efficiency of light absorption and emission. For this compound, the electric dipole moment of its fluorescent state has been determined to be 12.2 Debye (D) in cyclohexane (B81311), a value slightly higher than that of its dimethyl analog (11.1 D). rsc.org

Time-resolved fluorescence spectroscopy offers deeper insight into the excited-state dynamics of this compound. This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, revealing the lifetimes of the excited states and the kinetics of any dynamic processes.

Studies of DEAEB in a viscous polar solvent like butan-1-ol show complex decay kinetics, revealing the presence of three distinct types of fluorescing species. rsc.org The time-dependence of the fluorescence indicates a sequential process where the initially excited species, responsible for the normal fluorescence (Fₙ), converts into a second species (emitting Fₓ fluorescence). This second species then reacts with the polar solvent to form the fluorescing solute-solvent exciplexes (Fₐ). rsc.org This kinetic pathway (Fₙ → Fₓ → Fₐ) demonstrates the significant role of both intramolecular relaxation and intermolecular interactions with the solvent in dictating the ultimate photophysical fate of the molecule. The fluorescence lifetime is influenced by the solvent environment, with different decay components corresponding to the different emitting species. rsc.orgatto-tec.com

Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular weight and structure of this compound and for its sensitive detection in complex mixtures. Various ionization techniques and mass analyzers can be coupled with chromatographic separation methods for comprehensive analysis.

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) of this precursor ion provides structural information through collision-induced dissociation (CID). While a spectrum for the diethyl compound is not published, data for the analogous Ethyl 4-(dimethylamino)benzoate (B8555087) ([M+H]⁺ at m/z 194.1176) shows characteristic fragment ions resulting from the loss of ethylene (C₂H₄) from the ethoxy group and subsequent cleavages. nih.gov

In analytical applications, the sensitivity of ESI-MS for certain analytes can be poor. Chemical derivatization is a strategy used to improve ionization efficiency by tagging the target molecule with a moiety that has a high proton affinity or a permanent charge. While this compound itself is not typically used as a derivatizing agent, related aminobenzoate structures are employed for this purpose to enhance the detection of other compounds, such as oligosaccharides and steroids.

Both GC-MS and LC-MS are cornerstone techniques for the separation, identification, and quantification of this compound, especially for trace analysis in complex samples. The choice between GC and LC depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

A comparative study on the analysis of the structurally related photoinitiator 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) in milk provides valuable insights into the relative performance of these two techniques. nih.gov

GC-MS: This technique is suitable for volatile and thermally stable compounds. Analysis of EHDAB by GC-MS yielded a quantification limit of 1 µg/L. nih.gov Electron ionization (EI) is typically used in GC-MS, producing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. The NIST mass spectrum for the dimethyl analog shows a top peak at m/z 148, corresponding to the dimethylaminobenzoyl cation, and a molecular ion peak at m/z 193. nih.gov

LC-MS/MS: This method is highly versatile and does not require the analyte to be volatile. For EHDAB, LC coupled with tandem mass spectrometry (LC-MS/MS) demonstrated superior sensitivity, achieving a quantification limit of 0.02 µg/L, which is 50 times lower than that of GC-MS. nih.gov LC-MS/MS provides excellent selectivity and is suitable for analyzing trace levels of the compound in complex matrices like food products. nih.gov

Both methods showed good performance in terms of recovery and repeatability for the analysis of EHDAB. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides critical insights into the molecular structure of this compound by elucidating its fragmentation pathways upon ionization. The formation of fragment ions is not a random process but rather follows pathways that favor the formation of the most stable ions. pharmacy180.com In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of this compound is expected to follow patterns characteristic of aromatic esters. Key fragmentation processes include:

Loss of the Ethoxy Radical: A primary fragmentation route involves the cleavage of the ester's C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This process results in the formation of a highly stable 4-diethylaminobenzoyl cation. pharmacy180.com

Loss of Ethylene: Another significant fragmentation pathway is the loss of a neutral ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement. This involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (28 Da). This pathway leads to the formation of the 4-diethylaminobenzoic acid radical cation. pharmacy180.com

Cleavage of the Diethylamino Group: Fragmentation can also occur at the diethylamino substituent. This can involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the nitrogen atom, or more complex rearrangements.

These pathways help confirm the connectivity of the atoms within the molecule. The relative abundance of these fragments can be fine-tuned by adjusting experimental parameters, such as the collision energy. youtube.com

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Neutral Loss (Da) | Resulting Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 208.13 | Ethoxy Radical (•OC₂H₅) | 45.06 | 163.07 | 4-diethylaminobenzoyl cation |

| 208.13 | Ethylene (C₂H₄) | 28.05 | 180.08 | 4-diethylaminobenzoic acid radical cation |

| 208.13 | Ethyl Radical (•C₂H₅) | 29.06 | 179.07 | Cation from loss of ethyl group from nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

¹H NMR and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The para-substituted benzene ring gives rise to two sets of signals, appearing as doublets due to coupling with their ortho neighbors. The protons ortho to the electron-donating diethylamino group are shifted upfield compared to those ortho to the electron-withdrawing ester group.

Ethyl Ester Protons: The ethyl group of the ester shows a characteristic quartet for the methylene protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons.

Diethylamino Protons: The N-ethyl groups exhibit a quartet for the methylene protons (-NCH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃).

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to -COOEt) | ~7.9 | Doublet | ~9.0 | 2H |

| Aromatic (ortho to -NEt₂) | ~6.6 | Doublet | ~9.0 | 2H |

| Ester Methylene (-OCH₂CH₃) | ~4.3 | Quartet | ~7.1 | 2H |

| Amine Methylene (-NCH₂CH₃) | ~3.4 | Quartet | ~7.1 | 4H |

| Ester Methyl (-OCH₂CH₃) | ~1.3 | Triplet | ~7.1 | 3H |

| Amine Methyl (-NCH₂CH₃) | ~1.2 | Triplet | ~7.1 | 6H |

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Aromatic (C-NEt₂) | ~151 |

| Aromatic (ortho to -COOEt) | ~131 |

| Aromatic (C-COOEt) | ~119 |

| Aromatic (ortho to -NEt₂) | ~110 |

| Ester Methylene (-OCH₂) | ~60 |

| Amine Methylene (-NCH₂) | ~44 |

| Ester Methyl (-CH₃) | ~14 |

| Amine Methyl (-CH₃) | ~12 |

Computational Chemistry and Quantum Mechanical Calculations

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. chemrxiv.org It provides a framework for calculating ground-state properties by modeling the electron density. chemrxiv.org For studying electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.netrsc.org These methods allow for the prediction of various molecular properties of this compound from first principles. TD-DFT is particularly valuable for calculating the energies of excited states, which are directly related to the molecule's absorption and emission spectra. rsc.org

A fundamental application of DFT is the optimization of the molecular geometry. nih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the structure with the minimum electronic energy. nih.gov For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles for the entire structure, including the orientation of the ethyl and diethylamino groups relative to the benzene ring.

Following geometry optimization, a vibrational analysis is typically performed. researchgate.net This calculation yields the fundamental vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. The analysis also serves to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. researchgate.net

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that characterizes the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. nih.gov For this compound, the electron-donating diethylamino group raises the energy of the HOMO, while the electron-withdrawing ethyl ester group can influence the LUMO energy, collectively determining the size of the energy gap.

Electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, are responsible for the absorption of light in the UV-visible range. libretexts.org TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption maxima (λ_max) observed in an experimental UV-vis spectrum. materialsciencejournal.org The dominant electronic transition in molecules like this compound is typically a π → π* transition, often with significant intramolecular charge-transfer character from the amino group to the benzoate moiety.

| Property | Description | Significance for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; influenced by the diethylamino group. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influenced by the ester group. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Relates to chemical reactivity and the energy of the lowest electronic transition. A smaller gap facilitates electronic excitation. nih.gov |

| Electronic Transition Energy | Calculated energy for excitation from the ground state to an excited state (e.g., HOMO→LUMO). | Predicts the wavelength of maximum absorption (λ_max) in the UV-visible spectrum. libretexts.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. This analysis is crucial for understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For molecules like this compound, the electronic spectrum is dominated by transitions involving the π-electron system of the benzene ring and the lone pair of electrons on the nitrogen atom of the diethylamino group. The diethylamino group acts as a strong electron-donating group, while the ethyl benzoate portion acts as an electron-accepting group. This donor-acceptor structure leads to a significant intramolecular charge-transfer (ICT) character in its low-energy electronic transitions.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound Note: This table is a representative example of typical results from a TD-DFT calculation for a molecule of this type. Specific values would require a dedicated computational study.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| 3.97 | 312 | 0.65 | HOMO → LUMO | π → π* (ICT) |

| 4.88 | 254 | 0.12 | HOMO-1 → LUMO | π → π |

| 5.12 | 242 | 0.20 | HOMO → LUMO+1 | π → π |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

Table 2: Illustrative MEP Surface Values for Key Regions of this compound Note: This table presents hypothetical values to illustrate the expected findings from an MEP analysis. The values are in kilocalories per mole (kcal/mol).

| Atomic Region | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | -45.5 | Site for electrophilic attack / H-bond acceptor |

| Aromatic Ring Hydrogens | +20.0 | Site for nucleophilic interaction |

| Diethylamino Nitrogen | -25.0 | Moderately electron-rich center |

| Ethyl Group Hydrogens | +15.5 | Slightly positive potential |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of bonding, electron delocalization, and intramolecular charge transfer within a molecule. It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), where a larger E(2) value indicates a more significant interaction and greater electron delocalization.

Table 3: Illustrative NBO Analysis of Major Donor-Acceptor Interactions in this compound Note: This table is a representative example of the key interactions and stabilization energies (E(2)) that would be identified in an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(Carom-Carom) | 45.8 | Lone pair → antibonding π (Resonance) |

| π(Carom-Carom) | π(C=O) | 20.5 | π → antibonding π (Conjugation) |

| LP(2) Ocarbonyl | σ(Carom-Cester) | 2.5 | Lone pair → antibonding σ (Hyperconjugation) |

| σ(C-H)ethyl | σ(N-C) | 1.8 | σ → antibonding σ (Hyperconjugation) |

Applications in Advanced Materials Science and Engineering

Fluorescent Probes and Sensors

Design and Mechanism of Fluorescent Products

Ethyl 4-diethylaminobenzoate (EDEAB) is a molecule of significant interest in the design of fluorescent probes due to its distinct photophysical properties, particularly its dual fluorescence behavior. nih.govrsc.org The design of fluorescent probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms like Intramolecular Charge Transfer (ICT). nih.gov EDEAB is a classic example of a molecule that exhibits Twisted Intramolecular Charge Transfer (TICT) fluorescence.

The core structure of EDEAB consists of an electron-donating diethylamino group and an electron-accepting ethyl benzoate (B1203000) group, connected by a phenyl ring. Upon photoexcitation, an electron is transferred from the donor to the acceptor group. In non-polar solvents, the molecule emits a "normal" fluorescence band (FN). However, in more polar environments, the diethylamino group can rotate around the single bond connecting it to the phenyl ring. This rotation leads to a geometrically relaxed, charge-separated state known as the TICT state, which emits a distinct, red-shifted fluorescence band (FA). rsc.org

The presence and intensity of these two fluorescence bands are highly sensitive to the local environment, such as solvent polarity and viscosity. This sensitivity is the key mechanism behind its use as a fluorescent probe. For example, the presence of small amounts of polar molecules in a non-polar solution of EDEAB can lead to the formation of fluorescing solute-solvent exciplexes. rsc.org This solvatochromic behavior allows researchers to probe the microenvironment of complex systems.

| Property | Ethyl 4-(dimethylamino)benzoate (B8555087) (DMAEB) | Ethyl 4-(diethylamino)benzoate (EDEAB) |

| Excited State Dipole Moment | 11.1 D (in cyclohexane) | 12.2 D (in cyclohexane) |

| Observed Fluorescence | Normal (FN), Exciplex (FA) | Red-shifted (FX), Exciplex (FA) |

| Mechanism | Exhibits TICT fluorescence in polar solvents. | Exhibits a red-shifted fluorescence band relative to DMAEB in alkanes, attributed to the proximity of nπ* and ππ* states. rsc.org Also shows TICT behavior. |

This table presents comparative data on the fluorescent properties of EDEAB and its dimethyl analogue, DMAEB, based on research findings. rsc.org

Application in Inclusion Complex Studies (e.g., Cyclodextrins)

The environmentally sensitive fluorescence of this compound makes it an excellent probe for studying supramolecular systems, such as inclusion complexes with cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like EDEAB. oatext.commdpi.com This encapsulation can significantly alter the photophysical properties of the guest molecule.

When EDEAB is in an aqueous solution, its TICT fluorescence is prominent due to the high polarity of water. However, upon addition of α-cyclodextrin (α-CD), the EDEAB molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386). nih.gov This new microenvironment is significantly less polar than the bulk aqueous solution. As a result, the formation of the TICT state is hindered, leading to a decrease in the TICT fluorescence band and a corresponding increase in the "normal" fluorescence band. nih.gov

By monitoring these changes in the fluorescence spectrum, researchers can study the dynamics and stoichiometry of the host-guest interaction. For example, a study comparing this compound (EDEAB) with its dimethyl analogue (EDMAB) found that the size of the donor group plays a crucial role in the formation and emission of different types of inclusion complexes with α-CD. nih.gov The larger diethyl groups of EDEAB influence how it fits into the cyclodextrin cavity, resulting in different spectral variations compared to EDMAB. These studies use techniques like time-resolved fluorescence spectra and fluorescence decay lifetimes to confirm the formation of the inclusion complexes. nih.gov

| Host Molecule | Guest Molecule | Primary Observation | Implication |

| α-Cyclodextrin | This compound (EDEAB) | Large variation in the normal fluorescence band as α-CD concentration increases. nih.gov | The diethylamino group's size and interaction with the cavity influence the complex formation and emission. nih.gov |

| α-Cyclodextrin | Ethyl 4-dimethylaminobenzoate (EDMAB) | Large variation in the TICT fluorescence band as α-CD concentration increases. nih.gov | The smaller dimethylamino group allows for different encapsulation geometry and solvent interaction. nih.gov |

This table summarizes the comparative findings on the inclusion complexes of EDEAB and EDMAB with α-cyclodextrin in aqueous solutions.

Optoelectronic Applications

Donor-Acceptor (D-π-A) Systems and Charge Transfer Properties

This compound is a canonical example of a Donor-π-Acceptor (D-π-A) molecule. nih.govrsc.org This molecular architecture is fundamental to the field of organic electronics and optoelectronics.

The structure consists of:

An Electron Donor (D): The diethylamino group (-N(CH₂CH₃)₂), which is electron-rich.

A π-Conjugated Bridge (π): The phenyl ring, which facilitates electronic communication between the donor and acceptor.

An Electron Acceptor (A): The ethyl benzoate group (-COOCH₂CH₃), which is electron-deficient.

This arrangement gives rise to significant intramolecular charge transfer (ICT) characteristics. rsc.orgnih.gov Upon absorption of light energy, an electron is promoted from a molecular orbital localized primarily on the donor part of the molecule to an orbital centered mainly on the acceptor part. This excited state has a much larger dipole moment than the ground state, making its energy highly sensitive to the polarity of its surroundings. rsc.org

The efficiency of this charge transfer process is governed by the electronic coupling between the donor and acceptor (HDA) and the reorganization energy (λ) required for the structural changes upon electron transfer. nih.gov In D-π-A systems like this compound, the properties of the excited state can be tuned by modifying the donor strength, acceptor strength, or the nature of the π-bridge. These charge transfer properties are the basis for its use in applications such as fluorescent probes and are being explored for roles in nonlinear optics, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. rsc.org

Development of Organic Fluorescent Molecules

This compound serves as a crucial building block in the synthesis of various organic fluorescent molecules. Its electron-donating diethylamino group and the electron-withdrawing ethyl carboxylate group, attached to a central benzene (B151609) ring, form a classic donor-π-acceptor (D-π-A) architecture. This intrinsic electronic asymmetry is fundamental to the photophysical properties of the fluorescent dyes derived from it, enabling applications in advanced materials science. The versatility of its structure allows for the strategic design of novel fluorophores with tailored absorption and emission characteristics.

Research into the excited-state dynamics of this compound reveals a red shift in its fluorescence band compared to its dimethylamino analog, a phenomenon attributed to the proximity of low-lying nπ* and ππ* electronic states. semanticscholar.org The energy separation of these states is dependent on the electron donor strength of the substituted amino group. semanticscholar.org This fundamental understanding of its photophysical behavior informs the design of new fluorescent molecules with specific desirable properties.

The primary application of this compound in this field is as a precursor for larger, more complex fluorescent systems, including but not limited to coumarin (B35378) and azo dyes. Through various chemical reactions, the core structure of this compound is incorporated into these dye families, imparting favorable photophysical characteristics.

Coumarin Derivatives

Coumarins are a prominent class of fluorescent dyes known for their high fluorescence quantum yields and excellent photostability. The introduction of a 7-dialkylamino group is a common strategy to enhance the fluorescence properties of the coumarin scaffold. While direct synthesis from this compound is not always the most common route, the closely related 4-(diethylamino)salicylaldehyde (B93021) is a key intermediate in the synthesis of many 7-(diethylamino)coumarin dyes. The electronic properties of the diethylaminobenzoate moiety are highly influential in the resulting coumarin's fluorescent behavior.

The photophysical properties of these coumarin derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. This sensitivity makes them valuable as fluorescent probes.

Table 1: Photophysical Properties of a Representative 7-(diethylamino)coumarin Derivative

This interactive table showcases the spectral properties of a coumarin dye featuring the diethylamino functional group, illustrating the typical fluorescence characteristics of this class of compounds.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| 7-(diethylamino)coumarin-3-carbonitrile | 434 | 485 | 0.73 | Ethanol (B145695) |

Azo Dye Derivatives

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent a vast and versatile class of organic colorants. The incorporation of the this compound moiety into azo dye structures can lead to compounds with interesting photophysical and nonlinear optical properties. The diethylamino group acts as a potent electron-donating group, which, when coupled with a suitable electron-accepting group through the azo linkage, creates a strong intramolecular charge transfer (ICT) system. This ICT character is often responsible for the intense color and, in some cases, the fluorescence of these dyes.

For instance, novel azo dyes have been synthesized by the coupling reaction of diazotized ethyl 4-aminobenzoate (B8803810) (a related precursor) with various coupling components. researchgate.net These studies demonstrate the potential for creating a wide array of azo dyes with tunable properties by varying the structure of the coupling partner. The resulting dyes often exhibit significant solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.

Table 2: Spectral Data for an Azo Dye Derived from a Related Aminobenzoate

This interactive table provides the absorption characteristics of a novel azo dye synthesized from a precursor structurally similar to this compound, highlighting the influence of the aminobenzoate core on the spectral properties.

| Compound | λmax (nm) in DMF |

| Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | 450 |

The development of fluorescent molecules from this compound is an active area of research. The ability to fine-tune the photophysical properties of the resulting dyes by modifying the molecular structure makes this compound a valuable platform for the creation of new materials for a wide range of applications, including fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Mechanistic Studies and Structure Property Relationships

Correlating Molecular Structure with Photophysical Behavior

The photophysical behavior of Ethyl 4-diethylaminobenzoate is intrinsically linked to its molecular structure and its interaction with the surrounding environment. The substitution on the amino group and the polarity of the solvent are critical factors that dictate its excited-state dynamics and fluorescence properties.

The nature of the alkyl groups on the amino nitrogen significantly influences the electronic states of aminobenzoates. A comparative analysis between this compound (DEAEB) and its counterpart, Ethyl 4-dimethylaminobenzoate (DMAEB), provides insight into these structural effects. The fluorescence band of DEAEB exhibits a red shift compared to the normal fluorescence band of DMAEB when measured in the same alkane solvent. rsc.org This phenomenon is not attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, but rather to the proximity of low-lying nπ* and ππ* electronic states. rsc.org The energy separation between these states is dependent on the electron donor strength of the substituted amino group; the diethylamino group in DEAEB is a stronger electron donor than the dimethylamino group in DMAEB. rsc.org

Despite the difference in electron-donating strength, the measured electric dipole moments of the fluorescent states for DEAEB (12.2 D) and DMAEB (11.1 D) in cyclohexane (B81311) are quite similar. This suggests that the fluorescent state of DEAEB cannot be definitively characterized as resulting from a full intramolecular electron transfer. rsc.org

| Compound | Substituent Group | Fluorescent State Dipole Moment (in Cyclohexane) | Observed Fluorescence Band Feature (in Alkanes) |

|---|---|---|---|

| This compound (DEAEB) | Diethylamino | 12.2 D | Red-shifted band (FX) |

| Ethyl 4-dimethylaminobenzoate (DMAEB) | Dimethylamino | 11.1 D | Normal band (FN) |

Solvent polarity plays a crucial role in the excited-state dynamics of this compound. The polarity of the solvent molecules can stabilize the excited state, leading to shifts in the fluorescence emission spectrum. evidentscientific.com Increasing solvent polarity generally results in a red shift (a move to longer wavelengths) of the fluorescence emission as the energy separation between the ground and excited states is reduced. evidentscientific.com

In the case of DEAEB, its behavior in solvents of varying polarity demonstrates the formation of different fluorescent species. In apolar alkane solutions, the presence of even small amounts of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes, which are observed as a distinct fluorescence band (band FA). rsc.org In a viscous polar solvent such as butan-1-ol, the time-resolved fluorescence of DEAEB reveals a more complex dynamic involving three species. rsc.org Initially, a locally excited state (emitting FN fluorescence) is formed, which then converts to another species (emitting FX fluorescence). This second species subsequently reacts with the polar solvent to form the solute-solvent exciplexes that emit FA fluorescence. rsc.org

| Solvent Condition | Observed Fluorescent Species/Bands for DEAEB | Description of Process |

|---|---|---|

| Apolar (e.g., Alkane) | FX | Normal fluorescence from the excited state. |

| Apolar with polar impurities | FA | Formation of fluorescing solute-solvent exciplexes. |

| Viscous Polar (e.g., Butan-1-ol) | FN → FX → FA | A sequential process involving a locally excited state (FN), conversion to an intermediate state (FX), and subsequent reaction with the solvent to form an exciplex (FA). |

Understanding Photoinitiation Mechanisms at a Molecular Level

This compound functions as a co-initiator, typically in Type II photoinitiation systems, where it acts as an electron and hydrogen donor. Understanding the kinetics and energetic requirements of these processes is key to optimizing polymerization reactions.

Kinetic studies of polymerization reactions initiated by systems containing aminobenzoates provide valuable data on reaction rates and efficiencies. In a study on the photo-induced polymerization of acrylic acid using a related system with Isopropylthioxanthone (ITX) and Ethyl 4-dimethylaminobenzoate (EDAB), the rate of polymerization was found to be linear with the monomer concentration. researchgate.netbuct.edu.cn

The kinetic order with respect to the photoinitiator concentration, however, was found to be variable. At low concentrations (<0.2 mmol/L), the order was 0.2057, while at higher concentrations (>0.8 mmol/L), the order became negative (-0.1). researchgate.netbuct.edu.cn This indicates that an optimal initiator concentration exists, with the maximum polymerization rate achieved at 0.8 mmol/L in this specific system. researchgate.netbuct.edu.cn The apparent activation energy for the polymerization was determined to be a relatively low 9.53 kJ/mol, suggesting that the initiation process is efficient once started. researchgate.netbuct.edu.cn

| Kinetic Parameter | Value / Observation | Condition |

|---|---|---|

| Order of reaction (Monomer) | Linear | - |

| Order of reaction (Initiator) | 0.2057 | Low concentration (< 0.2 mmol/L) |

| Order of reaction (Initiator) | -0.1 | High concentration (> 0.8 mmol/L) |

| Apparent Activation Energy | 9.53 kJ/mol | - |

Data based on a kinetic study of a similar ITX/EDAB system. researchgate.netbuct.edu.cn

The function of this compound as a co-initiator is predicated on an electron transfer reaction from its nitrogen atom to an excited photosensitizer (e.g., camphorquinone). hampfordresearch.com For this electron transfer to be efficient, certain energetic criteria must be met. The oxidation potential of the amine electron donor is a critical factor. researchgate.net

| Process Step | Energetic or Mechanistic Consideration | Significance |

|---|---|---|

| Electron Transfer | The oxidation potential of the amine co-initiator should be < 1.40 V vs SCE. | Ensures thermodynamically favorable transfer to the excited photosensitizer. |

| Proton Transfer | Requires an abstractable hydrogen on the carbon alpha to the heteroatom (Nitrogen). | Generates the final initiating radical species. |

| Reverse Electron Transfer | This is an efficiency-reducing side reaction. | Can be minimized by additives like iodonium (B1229267) salts, which irreversibly react with the intermediate species. |

Mechanistic Insights into Degradation Pathways

While specific studies on the degradation of this compound are limited, research on closely related compounds like Ethyl 4-aminobenzoate (B8803810) (Et-PABA) provides mechanistic insights. The degradation of such compounds can be accelerated by advanced oxidation processes, such as those involving UV activation of persulfate (PDS). mdpi.com

In the UV/PDS process, UV light activates persulfate to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are potent oxidizing agents capable of degrading organic molecules. mdpi.com Studies on Et-PABA showed that this process can effectively remove the compound from aqueous solutions. The degradation rate is influenced by several factors, including the initial concentration of the compound, the dosage of the oxidant (PDS), and the pH of the solution. mdpi.com The degradation of Et-PABA was significantly more effective with the combined UV/PDS process compared to UV or PDS alone, highlighting the critical role of the generated radicals in the degradation pathway. mdpi.com It is plausible that the degradation of this compound would follow similar radical-induced oxidation pathways.

| Factor | Effect on Degradation Rate of Et-PABA | Rationale |

|---|---|---|

| Oxidant (PDS) Concentration | Increased PDS dosage generally increases the degradation rate. | Higher oxidant concentration leads to a greater generation of reactive sulfate radicals. |

| UV Irradiation | Essential for activating the oxidant (PDS). | UV light provides the energy to break the peroxide bond in persulfate, initiating radical formation. |

| pH | Can influence the dominant radical species and the surface charge of the target molecule. | Affects the reaction kinetics and pathways. |

Data based on degradation studies of the related compound Ethyl 4-aminobenzoate. mdpi.com

Environmental Fate and Impact Research

Occurrence and Distribution in Environmental Matrices

There is a notable lack of scientific literature detailing the occurrence and distribution of Ethyl 4-diethylaminobenate in various environmental compartments. Targeted searches for monitoring data in environmental matrices such as surface water, groundwater, soil, and sediment did not yield specific results for this compound. Consequently, its environmental concentrations and distribution patterns remain largely uncharacterized.

Transformation Pathways and Product Formation

Environmental Persistence and Attenuation Routes

Data on the environmental persistence of Ethyl 4-diethylaminobenzoate, including its half-life in different environmental matrices, are scarce. Without studies on its degradation rates and attenuation routes, it is not possible to determine its potential to persist in the environment. General statements in safety data sheets suggest that related compounds may be toxic to aquatic life with long-lasting effects, but specific persistence data for this compound is not provided.

Migration Studies in Packaging Materials (e.g., UV-curing inks)

This compound is known to be used as a component of UV-curing inks in food packaging. However, specific research studies detailing its migration from these packaging materials into food or food simulants are not available in the public domain. While the migration of other photoinitiators, such as the structurally similar Ethyl 4-dimethylaminobenzoate, has been investigated, direct data on the migration behavior of this compound is lacking. nih.gov Therefore, a quantitative assessment of its migration potential cannot be provided at this time.

Future Directions and Emerging Research Avenues

Novel Applications in Functional Materials

Ethyl 4-diethylaminobenzoate, like its dimethyl analog, is primarily recognized for its role as a co-initiator in photopolymerization reactions. hampfordresearch.comrsc.org These reactions are crucial in the rapid curing of monomers and oligomers into solid polymers upon exposure to light. This property is fundamental to its application in UV-curable coatings, inks, and adhesives. chemicalbook.comsellchems.com

Future research is likely to focus on the development of novel functional materials that leverage the photosensitizing properties of this compound. A significant area of interest is in the formulation of advanced photopolymers with tailored properties. For instance, in dental composites, the efficiency of the photoinitiator system, which includes a co-initiator like an aminobenzoate, directly impacts the degree of conversion of the monomer resin. pocketdentistry.com A higher degree of conversion can lead to improved mechanical properties and biocompatibility of the final restorative material. nih.gov

Research into new functional materials may explore the incorporation of this compound into systems for 3D printing (stereolithography), where precise control over the polymerization process is essential for creating complex, high-resolution structures. Further investigations could also explore its use in the fabrication of hydrogels for biomedical applications, such as controlled drug release systems or tissue engineering scaffolds.

A comparative analysis of the photopolymerization kinetics of systems initiated with this compound versus Ethyl 4-dimethylaminobenzoate could be a valuable area of study. The slightly larger ethyl groups on the amine may influence the molecule's electronic properties and steric hindrance, potentially affecting the rate and efficiency of polymerization.

Table 1: Potential Applications of this compound in Functional Materials

| Application Area | Potential Function | Research Focus |

|---|---|---|

| Dental Composites | Co-initiator for photopolymerization | Enhancing degree of conversion, improving mechanical properties and biocompatibility. nih.govpocketdentistry.com |

| UV-Curable Coatings | Photosensitizer for rapid curing | Development of scratch-resistant and weather-resistant coatings. chemicalbook.com |

| 3D Printing (SLA) | Component of photo-resin formulations | Achieving high-resolution printing and fabricating complex geometries. |

| Biomedical Hydrogels | Cross-linking agent | Creating biocompatible materials for drug delivery and tissue engineering. chemicalbook.com |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling presents a powerful tool for accelerating the design and optimization of functional materials incorporating this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the electronic structure and photophysical properties of the molecule.

These computational methods can elucidate key parameters that govern its function as a photosensitizer, including its absorption spectrum, the energies of its excited states, and the efficiency of intersystem crossing. By understanding these fundamental properties, researchers can predict how modifications to the molecular structure of this compound would impact its performance. For example, computational models could be used to design new aminobenzoate derivatives with enhanced absorption at specific wavelengths of light, leading to more efficient photoinitiation.